molecular formula C6H10F2O2 B1492122 [3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol CAS No. 1934699-78-1

[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol

Cat. No.: B1492122
CAS No.: 1934699-78-1
M. Wt: 152.14 g/mol
InChI Key: SHAHXNBOHWBVGV-UHFFFAOYSA-N
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Description

[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol is a chemical compound with the molecular formula C6H10F2O2 and a molecular weight of 152.14 g/mol It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a hydroxymethyl group

Scientific Research Applications

Chemistry

In chemistry, [3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. The presence of fluorine atoms can influence the compound’s interaction with biological molecules, making it a valuable tool for probing biochemical pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structural features may allow it to interact with specific molecular targets, leading to the development of new drugs or diagnostic agents .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and other advanced materials .

Safety and Hazards

The compound has a signal word of “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of difluorocyclobutane derivatives, which are subjected to hydroxymethylation reactions. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the cyclization and subsequent functionalization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary alcohols .

Mechanism of Action

The mechanism of action of [3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, influencing their structure and function. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol lies in its combination of a cyclobutane ring with two fluorine atoms and a hydroxymethyl group. This structure provides a balance of stability and reactivity, making it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c7-6(8)1-5(2-6,3-9)4-10/h9-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAHXNBOHWBVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol
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[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol
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[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol
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[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol
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[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol

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